

Fluoroacetyl-CoA chemical structure and properties

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An In-Depth Technical Guide to Fluoroacetyl-CoA

This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental methodologies related to Fluoroacetyl-Coenzyme A (**Fluoroacetyl-CoA**). It is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and toxicology.

Chemical Structure and Properties

Fluoroacetyl-CoA is an acyl-Coenzyme A thioester. It is structurally analogous to the central metabolic intermediate Acetyl-CoA, with the key difference being the substitution of a fluorine atom for a hydrogen atom on the acetyl group. This single substitution has profound effects on its chemical reactivity and biological activity.

Fluoroacetyl-CoA is formed by the formal condensation of the thiol group of Coenzyme A with the carboxyl group of fluoroacetic acid[1].

Chemical Structure:

- IUPAC Name: S-[2-[3-[[(2R)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate[1]
- Molecular Formula: C23H37FN7O17P3S[1]



Physicochemical Properties

The key physicochemical properties of **Fluoroacetyl-CoA** are summarized in the table below.

Property	Value	Source
Molecular Weight	827.6 g/mol	[1]
Exact Mass	827.11635307 Da	[1]

Biological Significance and Reactivity

Fluoroacetyl-CoA is primarily known for its role as a key intermediate in the mechanism of fluoroacetate toxicity. Fluoroacetate, a potent toxin found in some plants, is metabolically activated to **Fluoroacetyl-CoA** within the cell[2][3].

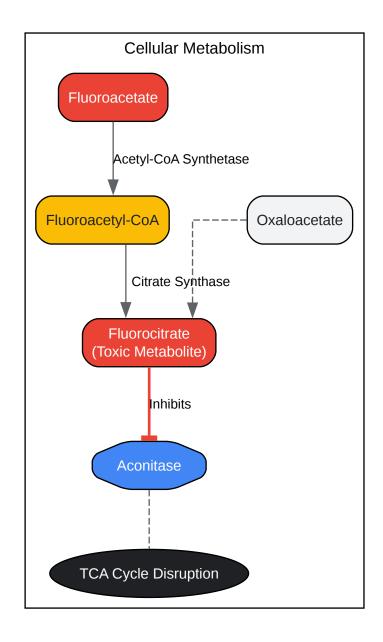
Mechanism of Toxicity: "Lethal Synthesis"

The toxicity of fluoroacetate is a classic example of "lethal synthesis." Once formed, **Fluoroacetyl-CoA** can enter the citric acid (TCA) cycle.

- Formation: Fluoroacetate is converted to **Fluoroacetyl-CoA** by acetyl-CoA synthetase[4].
- Condensation: Citrate synthase catalyzes the condensation of Fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate[4][5][6].
- Inhibition: Fluorocitrate then binds very tightly to the enzyme aconitase, potently inhibiting it and halting the TCA cycle. This disruption of cellular respiration leads to citrate accumulation and cell death[5][6][7].

The inductively electron-withdrawing fluorine atom in **Fluoroacetyl-CoA** activates the thioester carbonyl group, making it more susceptible to nucleophilic attack compared to Acetyl-CoA[2].





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Caption: Metabolic pathway of fluoroacetate toxicity.

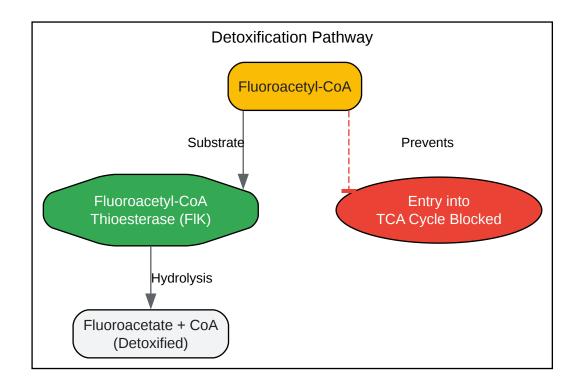
Detoxification and Resistance

Some organisms that produce fluoroacetate, such as the bacterium Streptomyces cattleya, have evolved a defense mechanism. They possess a specific enzyme, **Fluoroacetyl-CoA** thioesterase (FIK), which confers resistance[2][6].



• Enzymatic Hydrolysis: FIK selectively hydrolyzes **Fluoroacetyl-CoA** back into fluoroacetate and Coenzyme A[8][9]. This prevents **Fluoroacetyl-CoA** from entering the TCA cycle and forming the toxic fluorocitrate[2][10].

The remarkable aspect of FIK is its high specificity for **Fluoroacetyl-CoA** over the structurally similar and far more abundant Acetyl-CoA. This discrimination is crucial for the organism's survival.



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Caption: Detoxification of Fluoroacetyl-CoA by FlK.

Quantitative Data: Enzyme Kinetics

The specificity of the thioesterase FIK from S. cattleya is demonstrated by a dramatic difference in its kinetic parameters for **Fluoroacetyl-CoA** versus Acetyl-CoA. The enzyme shows a catalytic efficiency (kcat/KM) that is approximately 10⁶-fold greater for **Fluoroacetyl-CoA**[2] [10].

Table 1: Kinetic Constants for FIK Hydrolysis



Substrate	kcat (s ⁻¹)	КМ	kcat/KM (M ⁻¹ s ⁻¹)
Fluoroacetyl-CoA	390 ± 20	8 μΜ	5 x 10 ⁷
Acetyl-CoA	0.06 ± 0.001	2.1 mM	30

Data obtained at pH 7.6 and 25°C. Source:[2][8][10]

Experimental Protocols Chemical Synthesis of Fluoroacetyl-CoA

A common method for synthesizing **Fluoroacetyl-CoA** involves the activation of sodium fluoroacetate followed by reaction with Coenzyme A[2].

Materials:

- Sodium fluoroacetate
- Oxalyl chloride (2 M in dichloromethane)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous N,N-dimethylformamide (DMF)
- Coenzyme A (trilithium salt)
- Potassium bicarbonate (KHCO₃) buffer

Procedure:

- Drying: Dry sodium fluoroacetate (1 mmol) under vacuum in an oven-dried round-bottom flask.
- Activation: Add anhydrous THF (2 mL), anhydrous DMF (100 μL), and oxalyl chloride (1 mmol) to the flask under a nitrogen atmosphere.
- Reaction: Stir and heat the mixture at 65°C for 2-3 hours. The formation of the acyl chloride intermediate occurs.

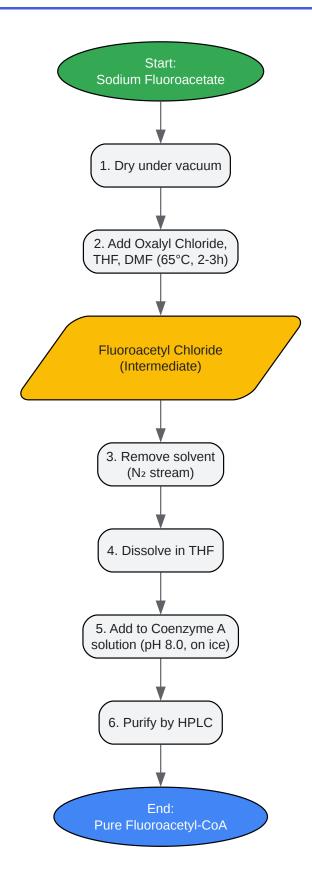






- Solvent Removal: After cooling, remove the solvent and excess reagent under a stream of nitrogen gas.
- Thioesterification: Dissolve the resulting residue in anhydrous THF (1 mL). In a separate flask, dissolve Coenzyme A (0.01 mmol) in cold 0.5 M KHCO₃ buffer (pH 8.0).
- Coupling: Slowly add the activated fluoroacetyl solution to the Coenzyme A solution on ice with constant stirring.
- pH Maintenance: Maintain the pH of the reaction mixture between 7.5 and 8.0.
- Purification: Purify the resulting **Fluoroacetyl-CoA** using reverse-phase High-Performance Liquid Chromatography (HPLC).
- Characterization: Confirm the product identity and purity using methods such as electrospray ionization mass spectrometry (ESI-MS)[2].





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Caption: Workflow for the chemical synthesis of Fluoroacetyl-CoA.



Enzyme Kinetics Assay (FIK)

The activity of **Fluoroacetyl-CoA** thioesterase (FIK) can be measured by monitoring the release of the free thiol group of Coenzyme A using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm[2].

Procedure:

- Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing DTNB.
- Enzyme Addition: Add a known concentration of purified FIK enzyme to the reaction mixture.
- Initiation: Start the reaction by adding varying concentrations of Fluoroacetyl-CoA (or Acetyl-CoA) as the substrate.
- Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
- Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The turnover number, kcat, can be calculated from Vmax and the enzyme concentration.

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